molecular formula C12H13NO2 B2844418 1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)- CAS No. 13203-65-1

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-

Cat. No. B2844418
CAS RN: 13203-65-1
M. Wt: 203.241
InChI Key: ROWUDDDPYPRQIR-CLFYSBASSA-N
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Description

“1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-” is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.1733 . It is also known by other names such as Indan, 5-nitro-, β-Nitroindan, 5-Nitroindan, and 5-Nitroindane .


Molecular Structure Analysis

The molecular structure of “1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule.

Scientific Research Applications

Heterogeneous Catalysis

A new copper-based metal-organic framework, incorporating 5-nitro-1,2,3-benzenetricarboxylic acid and Cu(II), has been identified as an efficient and recyclable heterogeneous catalyst for the enamination of β-ketoesters, showcasing excellent yields and selectivity (Zhao et al., 2013).

Molecular Structure and Vibrational Study

Density Functional Theory (DFT) calculations have provided insights into the equilibrium geometries and harmonic frequencies of 2,3-dihydro-1H-indene and its derivatives, elucidating their non-planar skeleton and reactivity profiles (Prasad et al., 2010).

Crystal Structure Analysis

The crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate demonstrates the planarity of the nitro-indazol unit and its perpendicular orientation to carboxylate groups, contributing to a three-dimensional network formed by hydrogen bonds (Boulhaoua et al., 2015).

Modular Synthesis and Organic Semiconductors

Research has enabled the modular synthesis of a variety of 1H-indenes and related structures, revealing their potential as ambipolar organic semiconductor materials due to beneficial physical properties (Zhu et al., 2009).

Decarbonylative Cycloaddition

A study on decarbonylative cycloaddition involving 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage has led to the synthesis of 2,3-dihydro-1H-inden-1-one derivatives, showcasing the versatility of these compounds in synthetic chemistry (Hu et al., 2022).

properties

IUPAC Name

5-[(E)-2-nitroprop-1-enyl]-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(13(14)15)7-10-5-6-11-3-2-4-12(11)8-10/h5-8H,2-4H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWUDDDPYPRQIR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(CCC2)C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(CCC2)C=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-

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